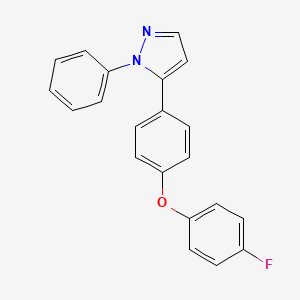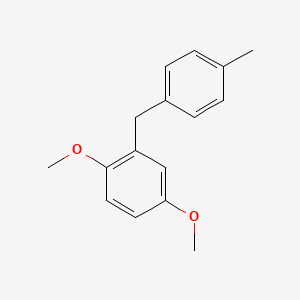
3-Oxocyclohex-1-en-1-yl dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxocyclohex-1-en-1-yl dimethylsulfamate is a chemical compound with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol . It is typically found in a liquid state and is used primarily for laboratory purposes . This compound is known for its unique structure, which includes a cyclohexene ring with a ketone group and a dimethylsulfamate group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-en-1-yl dimethylsulfamate involves the reaction of 3-chloro-cyclohex-2-enone with dimethyloxosulphoniomethanide . This reaction produces a stable crystalline intermediate, which can then be further acylated or alkylated to yield the final product . The reaction conditions typically require an inert atmosphere and temperatures maintained between 2 to 8°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is stored in a refrigerator under an inert atmosphere to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxocyclohex-1-en-1-yl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylsulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Oxocyclohex-1-en-1-yl dimethylsulfamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Oxocyclohex-1-en-1-yl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a dimethylsulfamate group.
3-Oxocyclohex-1-en-1-yl 4-(Methylsulfonyl)benzoate: Contains a benzoate group in place of the dimethylsulfamate group.
Uniqueness
3-Oxocyclohex-1-en-1-yl dimethylsulfamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H13NO4S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C8H13NO4S/c1-9(2)14(11,12)13-8-5-3-4-7(10)6-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BSNFEPMLXLOKEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)OC1=CC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
![(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine](/img/structure/B14119399.png)



![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)


![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)




